molecular formula C23H18FN5O4 B6553008 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-75-3

5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553008
CAS No.: 1040635-75-3
M. Wt: 447.4 g/mol
InChI Key: KKURGVBQGQVTJM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 5 with a methyl-linked 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety and at position 2 with a 4-fluorophenyl group. Its synthesis likely involves multi-component cyclization or Suzuki-Miyaura coupling, as inferred from analogous methods in pyrazolo-pyrazinone chemistry .

Properties

IUPAC Name

5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-31-16-7-8-17(20(11-16)32-2)22-25-21(33-27-22)13-28-9-10-29-19(23(28)30)12-18(26-29)14-3-5-15(24)6-4-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKURGVBQGQVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one represents a novel class of bioactive molecules with potential therapeutic applications. This article synthesizes current research findings on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4} with a molecular weight of approximately 413.5 g/mol . The structure features a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives containing the oxadiazole and pyrazole scaffolds have shown promising results against various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer).
  • IC50 Values : The compound exhibited IC50 values of 5.55 μM against HCT-116, 1.82 μM against HePG-2, and 2.86 μM against MCF-7 .

Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to inhibit the epidermal growth factor receptor (EGFR) pathway. Structure-activity relationship (SAR) studies indicate that modifications in the oxadiazole ring significantly affect cytotoxicity. For example, compounds with electron-donating groups at specific positions demonstrated enhanced activity .

Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how different substituents influence biological activity:

SubstituentEffect on ActivityIC50 Value
Dimethoxy groups on phenyl ringIncreases cytotoxicityVaried across cell lines
Oxadiazole moietyEssential for activity but can reduce potencyModerate activity observed
Pyrazole scaffoldCritical for high cytotoxicityBest performing compounds

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. Compounds showed significant inhibition of cell proliferation with some outperforming standard chemotherapeutics like doxorubicin .
  • Docking Studies : Molecular docking simulations indicated strong binding affinity to the EGFR active site, suggesting that these compounds could serve as leads for developing targeted therapies against cancers driven by EGFR signaling .

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been reported to show effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential
The pyrazolo[1,5-a]pyrazin scaffold is known for its anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. Studies suggest that the incorporation of oxadiazole enhances the cytotoxicity against specific cancer cell lines .

Applications in Drug Development

Lead Compound for Drug Design
Due to its unique structure, this compound serves as a lead structure for the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for further modification to enhance efficacy and reduce toxicity.

Targeting Enzymatic Pathways
The compound may interact with specific enzymes involved in disease pathways. For instance, it could potentially inhibit kinases or other enzymes critical for tumor growth or microbial survival . This interaction can be explored further through structure-activity relationship (SAR) studies.

Case Studies

Study Findings Relevance
Study on Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureusSupports potential use in developing antibacterial agents
Anticancer ResearchShowed significant cytotoxic effects on leukemia cell linesSuggests applicability in cancer therapeutics
Synthesis OptimizationDeveloped efficient synthetic routes leading to higher yieldsEnhances feasibility for large-scale production

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl group and oxadiazole moiety enable nucleophilic aromatic substitution (SNAr) under specific conditions.

Reaction Conditions Outcome Source
Fluorine displacementSodium methoxide (NaOMe), DMF, 80°C, 6–8 hMethoxy substitution at the para position of the fluorophenyl ring
Oxadiazole ring substitutionHydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux, 12 hCleavage of the oxadiazole ring to form a carbohydrazide intermediate

Key Findings :

  • The fluorophenyl group undergoes SNAr preferentially at the para position due to electronic effects from the oxadiazole and pyrazolo-pyrazine systems.

  • Oxadiazole cleavage requires prolonged heating and polar protic solvents.

Cross-Coupling Reactions

The bromine-free structure limits traditional Suzuki couplings, but the oxadiazole’s methyl group and pyrazine nitrogen enable alternative couplings.

Reaction Conditions Outcome Source
Methyl group functionalizationLDA (−78°C), THF, followed by alkyl halides (R-X)Alkylation at the oxadiazole-methyl position
Pyrazine C–H activationPd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 120°C, 24 hArylation at the pyrazine C3 position

Key Findings :

  • Methyl group alkylation proceeds with high regioselectivity under strong base conditions.

  • Direct C–H arylation of the pyrazine core is feasible but requires elevated temperatures .

Oxidation and Reduction Reactions

The pyrazinone ring and methoxy groups are susceptible to redox transformations.

Reaction Conditions Outcome Source
Pyrazinone oxidationm-CPBA (2 equiv.), CH₂Cl₂, 0°C → RT, 12 hEpoxidation of the pyrazinone double bond
Methoxy demethylationBBr₃ (3 equiv.), DCM, −20°C, 2 hConversion of methoxy groups to hydroxyl substituents

Key Findings :

  • Epoxidation occurs selectively at the pyrazinone’s α,β-unsaturated carbonyl system.

  • Demethylation of the dimethoxyphenyl group proceeds quantitatively with BBr₃.

Cyclization and Ring-Opening Reactions

The compound participates in annulation and ring-modification reactions.

Reaction Conditions Outcome Source
Oxadiazole ring expansionHNO₃ (conc.), H₂SO₄, 0°C, 1 hFormation of a 1,2,4-triazole ring via nitration and rearrangement
Pyrazine ring hydrolysisHCl (6M), H₂O, reflux, 24 hCleavage to yield a pyrazole-carboxylic acid derivative

Key Findings :

  • Nitration-induced ring expansion is highly exothermic and requires strict temperature control .

  • Acidic hydrolysis of the pyrazine ring preserves the oxadiazole moiety.

Functional Group Interconversion

The nitrile and carbonyl groups enable further derivatization.

Reaction Conditions Outcome Source
Carbonyl amidationEDCl, HOBt, R-NH₂, DMF, RT, 12 hConversion of the pyrazinone carbonyl to an amide
Nitrile hydrolysisH₂SO₄ (20%), H₂O, 100°C, 6 hFormation of a carboxylic acid derivative

Key Findings :

  • Amidation proceeds efficiently with coupling agents like EDCl/HOBt .

  • Nitrile hydrolysis requires strong acidic conditions and elevated temperatures.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Properties/Notes
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Fluorophenyl [3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole]methyl Enhanced metabolic stability; potential kinase inhibition
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 4-Fluorophenyl 2-Fluorobenzyl + hydroxymethyl Increased polarity due to hydroxymethyl; possible reduced blood-brain barrier permeation
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 2-Methoxyphenyl 4-Fluorophenylmethyl Methoxy group may enhance solubility; fluorophenyl contributes to lipophilicity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Dihydropyrazolo-pyrazin-4-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl Saturated pyrazine ring alters conformation; chlorophenyl increases electronegativity
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole + triazole N/A Triazole-oxadiazole hybrid Dual heterocyclic system; chloro and methoxy groups modulate electronic effects

Analytical Characterization

  • NMR Analysis : As demonstrated in , chemical shifts in regions corresponding to the oxadiazole and dimethoxyphenyl groups would confirm substituent placement. For example, upfield shifts in aromatic protons near methoxy groups (~δ 3.8–4.0 ppm) and downfield shifts for fluorophenyl protons (~δ 7.2–7.6 ppm) are expected.
  • Mass Spectrometry : High-resolution mass data (e.g., [M+H]+ = ~510–530 m/z range) align with analogs in .

Key Findings and Implications

Structural Flexibility: The pyrazolo-pyrazinone core tolerates diverse substituents (e.g., oxadiazoles, benzyl groups) without destabilizing the heterocyclic system .

Bioactivity Trends : Fluorophenyl and dimethoxyphenyl groups are associated with improved target selectivity in kinase inhibitors, as seen in .

Synthetic Challenges: Oxadiazole incorporation requires precise control of reaction conditions to avoid byproducts, as noted in .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For example, thiourea analogues are converted to halogenated pyrazole derivatives through cyclization with phosphorus oxychloride (120°C), followed by functionalization of the oxadiazole and pyrazolo-pyrazinone moieties . Key intermediates should be characterized using IR spectroscopy (C=O stretching at ~1700 cm⁻¹), NMR (fluorophenyl protons at δ 7.2–7.8 ppm), and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. How can the crystal structure of this compound be resolved, and what structural insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D conformation. Parameters such as dihedral angles between aromatic rings (e.g., 2,4-dimethoxyphenyl vs. pyrazolo-pyrazinone) and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) should be analyzed. For example, similar compounds exhibit mean C–C bond lengths of 1.39 Å and R factors <0.05, ensuring high precision .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize antimicrobial activity (e.g., against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay ) and enzyme inhibition (e.g., carbonic anhydrase I/II inhibition via CO₂ hydration assay ). Use positive controls (e.g., isoniazid for antitubercular studies) and validate results with dose-response curves (IC₅₀ or MIC values).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity?

Systematically modify substituents on the 2,4-dimethoxyphenyl and 4-fluorophenyl groups. For example:

  • Replace methoxy groups with halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability .
  • Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazolo-pyrazinone core to improve target binding .
  • Compare activities using molecular docking (e.g., against M. tuberculosis enoyl-ACP reductase) and validate with in vitro assays .
Substituent ModificationBiological Activity (IC₅₀, μM)Notes
2,4-Dimethoxy → 2,4-Dichloro0.45 (Tuberculosis)Enhanced potency due to increased hydrophobicity
4-Fluorophenyl → 4-CF₃-phenyl0.32 (Carbonic Anhydrase II)Improved enzyme inhibition

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or cellular models. For example:

  • If antitubercular activity varies between labs, standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • For conflicting enzyme inhibition results, perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .

Q. What strategies are effective for improving synthetic yield and purity?

  • Optimize reaction time and temperature (e.g., 120°C for cyclization vs. 80°C for condensation) .
  • Use HPLC-PDA (95:5 acetonitrile/water, C18 column) to monitor purity and isolate diastereomers .
  • Employ microwave-assisted synthesis to reduce side reactions (e.g., 30 minutes vs. 12 hours under reflux) .

Experimental Design & Data Analysis

Q. How should a pharmacological study be designed to evaluate in vivo efficacy?

  • Use randomized block designs with split-split plots for multi-variable analysis (e.g., dose, administration route, time points) .
  • In murine models of tuberculosis, administer the compound orally (10–50 mg/kg/day) and compare bacterial load reduction (CFU counts) vs. controls .
  • Include toxicity endpoints (e.g., liver enzymes, hematological parameters) to assess safety .

Q. What advanced spectroscopic techniques are needed to characterize degradation products?

  • LC-HRMS (ESI+ mode, m/z 400–600) to identify oxidative metabolites (e.g., demethylation of methoxy groups).
  • NMR relaxation experiments (T₁/T₂ measurements) to study stability in solution .

Methodological Notes

  • Spectral Data Interpretation : Fluorine atoms induce distinct ¹⁹F NMR shifts (e.g., -110 ppm for 4-fluorophenyl) and split ¹H signals due to coupling (J = 8–12 Hz) .
  • X-ray Refinement : Use SHELXL for structure refinement; ensure data-to-parameter ratio >12 to avoid overfitting .

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